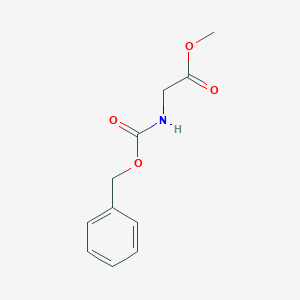

Z-Gly-OMe

Description

Significance of N-Benzyloxycarbonylglycine Methyl Ester (Z-Gly-OMe) as a Key Reagent in Organic and Pharmaceutical Synthesis

This compound holds significant importance as a versatile reagent in both organic and pharmaceutical synthesis. guidechem.comchemimpex.com Its structure, incorporating a protected amino group and an activated carboxyl group (as a methyl ester), makes it a valuable building block for constructing more complex molecules. cymitquimica.comchemimpex.comchembk.com It is commonly employed for introducing glycine (B1666218) and ester functionalities into various chemical structures. guidechem.com

One of the primary applications of this compound is in the synthesis of peptides and amino acid derivatives. chemimpex.com It serves as a crucial component in facilitating the formation of peptide bonds, which are fundamental linkages in peptides and proteins. chemimpex.com This is particularly relevant in the development of pharmaceutical compounds, where peptides and modified amino acids can serve as active pharmaceutical ingredients or components of prodrugs designed to enhance bioavailability. chemimpex.com this compound's ability to be easily modified makes it an attractive choice for researchers aiming to develop novel therapeutic agents. chemimpex.com

Furthermore, this compound is utilized in bioconjugation processes, where it can be used to link biomolecules, potentially improving drug delivery systems and targeting mechanisms. chemimpex.com Its role as a protecting group in organic synthesis is also notable, as it can protect hydrogen bonds in amino acids or other hydroxyl compounds, thereby preventing undesired side reactions under specific conditions. chembk.com

Research findings highlight the use of this compound in various synthetic strategies. For instance, it has been employed in lipase (B570770)/palladium-catalyzed dynamic kinetic resolution reactions to yield optically active di- and tripeptides. acs.orgnih.gov It has also been a reactant in four-component condensation (Ugi reaction) for the synthesis of peptides containing bulky α,α-disubstituted glycines. rsc.org

The physical properties of this compound, such as its melting point and boiling point, contribute to its handling and application in synthesis. It has a melting point typically reported between 22-26 °C and a boiling point around 147-151 °C or 160-162 °C. guidechem.comlookchem.comchembk.comchemicalbook.comchembk.com It is soluble in various organic solvents like ethanol, dimethylformamide, and dichloromethane, but insoluble in water. chembk.comchembk.comchembk.com

Here is a table summarizing some key physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | guidechem.comfishersci.calookchem.comchembk.comchemicalbook.comcymitquimica.comchembk.com |

| Molecular Weight | 223.22 - 223.23 g/mol | guidechem.comfishersci.calookchem.comchembk.comchemicalbook.comchembk.com |

| CAS Number | 1212-53-9 | guidechem.comfishersci.calookchem.comchembk.comchemicalbook.comcymitquimica.comchembk.com |

| Appearance | Colorless to light yellowish solid/oil | guidechem.comchembk.comchemicalbook.comchemimpex.comchembk.comchembk.comsigmaaldrich.com |

| Melting Point | 22-26 °C | lookchem.comchembk.comchemicalbook.comchembk.com |

| Boiling Point | 147-151 °C or 160-162 °C | guidechem.comlookchem.comchembk.comchemicalbook.comchembk.com |

| Density | 1.19 g/cm³ | lookchem.comchembk.comchemicalbook.comchembk.com |

Historical Context and Evolution of N-Benzyloxycarbonyl (Z)-Protected Glycine Derivatives in Peptide Chemistry

The N-benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, is a foundational amine protecting group in organic chemistry, particularly in the field of peptide synthesis. bachem.comwikipedia.orgmasterorganicchemistry.comresearchgate.net Its introduction dates back to the early 1930s by Leonidas Zervas, in collaboration with Max Bergmann. wikipedia.orgmasterorganicchemistry.comresearchgate.netwikipedia.org This development led to the Bergmann-Zervas synthesis, a method considered "epoch-making" and instrumental in establishing synthetic peptide chemistry as a distinct area of research. wikipedia.orgwikipedia.org

Before the advent of effective protecting groups, the synthesis of specific peptides was challenging due to the potential for uncontrolled reactions between the multiple reactive amino and carboxyl groups of amino acids, leading to complex mixtures of products. ucalgary.ca The Z-protecting group addressed this by selectively masking the α-amino group of an amino acid, allowing for controlled coupling with the carboxyl group of another amino acid to form a desired peptide bond. ucalgary.ca

The Z group is typically introduced by reacting an amino acid with benzyl (B1604629) chloroformate (Z-Cl). wikipedia.orgmasterorganicchemistry.comwikipedia.org This protecting group is stable under various conditions, including basic and mild acidic treatments. researchgate.netug.edu.pl Its removal can be achieved through catalytic hydrogenation or treatment with strong acids like HBr in acetic acid or trifluoroacetic acid at elevated temperatures. bachem.comwikipedia.orgresearchgate.netug.edu.pl The mild conditions of catalytic hydrogenation, in particular, were advantageous as they occur at neutral pH, preserving other sensitive functional groups. masterorganicchemistry.com

The Bergmann-Zervas method, utilizing the Z-protecting group, was the dominant procedure for controlled chemical synthesis of peptides for about two decades. wikipedia.org While solid-phase peptide synthesis (SPPS) techniques, notably those employing Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, have largely replaced solution-phase methods for research and development purposes, the Z group remains valuable, particularly in solution-phase synthesis for large-scale peptide production and in the synthesis of protected peptide fragments for fragment coupling strategies. wikipedia.orgresearchgate.netpeptide.com

Z-protected glycine derivatives, such as N-benzyloxycarbonylglycine (Z-Gly-OH), were key intermediates in these early peptide synthesis efforts. tcichemicals.comfishersci.ptsigmaaldrich.com Z-Gly-OH is itself a versatile reagent used to synthesize various glycine-containing peptides and amides. sigmaaldrich.com The subsequent esterification of the carboxyl group, as seen in this compound, further enhances its utility by providing an activated carboxyl function suitable for coupling reactions.

The evolution of protecting group strategies, including the development and application of the Z group, has been fundamental to the progress of peptide chemistry, enabling the controlled synthesis of increasingly complex peptide structures for a wide range of applications, including pharmaceutical research. chemimpex.comwikipedia.orgucalgary.canih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYBBBYFLOPVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153181 | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-53-9 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1212-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-BENZYLOXYCARBONYLGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4H3C4H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for N Benzyloxycarbonylglycine Methyl Ester Z Gly Ome and Its Derivatives

Advanced Synthetic Routes for N-Benzyloxycarbonylglycine Methyl Ester (Z-Gly-OMe)

The synthesis of this compound typically involves the modification of glycine (B1666218) through esterification of the carboxylic acid group and protection of the amine group with the benzyloxycarbonyl moiety.

Esterification and N-Protection Strategies

The preparation of this compound often begins with the esterification of glycine to form glycine methyl ester, followed by N-protection. Glycine methyl ester hydrochloride is a shelf-stable form, whereas glycine methyl ester itself is not, tending to polymerize or convert to diketopiperazine when stored at room temperature. wikipedia.org

One method for preparing glycine methyl ester involves reacting glycine with formyl chloride. chembk.comchembk.com Another approach for synthesizing amino acid methyl ester hydrochlorides, including glycine methyl ester, involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane (TMSCl) at room temperature, offering a convenient method with good to excellent yields. researchgate.net Zeolite H-USY has also been explored as a solid acid catalyst for the salt-free esterification of α-amino acids with methanol at elevated temperatures and pressure. rsc.org

The introduction of the benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, is a fundamental step in the synthesis of this compound. This protecting group was first introduced by Bergmann and Zervas in 1932 and became the basis for controlled peptide synthesis. wikipedia.orgmasterorganicchemistry.comthieme-connect.de Benzyl (B1604629) chloroformate (Z-Cl or Cbz-Cl) is commonly used for this purpose. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.com The protection is typically carried out under alkaline conditions, such as with sodium hydroxide (B78521) or an organic base, where the nucleophilic amine attacks the chloroformate. total-synthesis.comstackexchange.comgoogle.com This reaction liberates HCl, necessitating the presence of a base to neutralize it. total-synthesis.comstackexchange.com Alternatively, activated agents like Cbz₂O or Cbz-OSu can be used. total-synthesis.com

A common synthetic route for this compound involves reacting glycine methyl ester with benzyl chloroformate under basic conditions. One described method involves reacting glycine with formyl chloride to generate glycine methyl ester, followed by reaction with chloroformic acid using urea (B33335) and triethylamine (B128534) as catalysts to generate this compound. chembk.comchembk.com Another procedure for synthesizing the Cbz derivative of glycine involves dissolving glycine in aqueous sodium hydroxide and adding benzyl chloroformate and additional aqueous sodium hydroxide dropwise simultaneously at 0°C. stackexchange.com

Application of this compound in Peptide Bond Formation Mechanisms

This compound serves as a crucial building block in peptide synthesis, particularly in solution-phase strategies. chemimpex.comsigmaaldrich.compeptide.com Its structure, with a protected N-terminus and an activated (or easily activatable) C-terminus (as a methyl ester), allows for the formation of peptide bonds with the free amine of another amino acid or peptide fragment.

In peptide bond formation, the carboxyl group of a protected amino acid (like the glycine residue in this compound) is activated to facilitate the nucleophilic attack by the amino group of the next amino acid. The methyl ester in this compound can be converted into a more reactive species for coupling. For instance, methyl esters can be transformed into hydrazides, which can then be activated as azides for coupling (azide coupling). bachem.com Alternatively, the protected amino acid with a free carboxylic acid (like Z-Gly-OH) can be activated using coupling reagents such as carbodiimides (e.g., DCC) or converted into active esters (e.g., p-nitrophenyl esters or N-hydroxysuccinimide esters) before reacting with the amino component. sigmaaldrich.combachem.comgcwgandhinagar.com

Enzymatic methods have also been developed for peptide synthesis, offering advantages such as stereo- and regioselectivity and avoiding the need for side-chain protection. thieme-connect.de For example, ficin (B600402), a sulfhydryl protease, has been used to catalyze the kinetically controlled formation of peptide bonds by coupling ester substrates like this compound with various amino acids. nih.gov

Role of the N-Benzyloxycarbonyl (Z) Protecting Group in Diverse Synthetic Protocols

The Z group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgtotal-synthesis.combachem.com It functions by suppressing the nucleophilic and basic properties of the amine lone pair. wikipedia.orgtotal-synthesis.com The Z group is stable under moderate acidic and basic conditions. peptide.comwikidot.com This stability is a key feature that allows its use in various synthetic sequences.

Orthogonal Protection Schemes in Multi-Step Peptide Syntheses

In multi-step peptide synthesis, particularly when synthesizing complex peptides, the use of orthogonal protecting groups is essential. masterorganicchemistry.compeptide.comug.edu.plorganic-chemistry.org Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of others, enabling the sequential coupling of amino acids. The Z group is orthogonal to several other common protecting groups. total-synthesis.comwikidot.comorganic-chemistry.org

For instance, the Z group is stable to the acidic conditions used to remove Boc (t-butyloxycarbonyl) groups and the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups. masterorganicchemistry.comwikidot.comorganic-chemistry.org This orthogonality allows for strategies where, for example, a peptide fragment is synthesized with a Z-protected N-terminus and side chains protected with groups removable by acid, which can then be coupled to another fragment. bachem.com While the Fmoc/tBu strategy is prevalent in solid-phase peptide synthesis, the Boc/Bzl or Z/tBu combinations are relevant in solution synthesis. bachem.com

Cleavage Conditions and Strategies for the N-Benzyloxycarbonyl Group

The Z protecting group can be removed under specific conditions that are generally mild enough not to cleave peptide bonds or affect other protecting groups in an orthogonal scheme. The most common method for cleaving the Z group is catalytic hydrogenolysis. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.compeptide.comwikidot.com This typically involves treating the Z-protected compound with hydrogen gas in the presence of a palladium-based catalyst, such as palladium on charcoal (Pd-C). wikipedia.orgtotal-synthesis.compeptide.com This process yields the free amine, toluene, and carbon dioxide. total-synthesis.comwikidot.com Hydrogenolysis is advantageous because it occurs under neutral pH conditions. masterorganicchemistry.com Transfer hydrogenation, using alternative hydrogen sources, can also be effective for Z group removal. total-synthesis.compeptide.comwikidot.com

Besides hydrogenolysis, the Z group can also be cleaved by strong acids, including HBr in acetic acid, liquid HF, TFMSA, BBr₃, or refluxing TFA. wikipedia.orgbachem.compeptide.comwikidot.com However, these acidic conditions are generally harsher and may not be compatible with all functional groups or protecting groups present in a complex peptide.

Stereochemical Control and Racemization in this compound Mediated Syntheses

Glycine is a unique amino acid as it is achiral (it does not have a stereocenter). Therefore, when glycine or this compound is the C-terminal component in a peptide coupling, racemization at the α-carbon is not a concern for the glycine residue itself.

However, racemization is a significant issue in peptide synthesis when coupling activated amino acids with chiral α-carbons. nih.govbachem.compeptide.commdpi.com Racemization typically occurs through the formation of an oxazol-5(4H)-one intermediate or by direct α-hydrogen abstraction by a base. bachem.compeptide.commdpi.com Urethane-protected amino acids, such as those protected with the Z group, generally retain their optical purity upon activation, which is a key advantage of using the Z group in peptide synthesis. wikipedia.orgbachem.com The "reactivity masking" property of the Z group helps prevent racemization of Z-protected amines. wikipedia.org

Studies investigating racemization in peptide synthesis using Z-Gly-Xaa-Xbb-OMe (where Xaa and Xbb are chiral amino acid residues) have utilized techniques like reversed-phase HPLC to separate protected epimeric peptides. nih.gov These studies explore factors influencing racemization during coupling, such as the combination of amino acid residues, the presence of tertiary amine salts, and the relative configuration of amino acid residues. nih.gov While Z-protected amino acids generally resist racemization during activation, the coupling conditions and the nature of the amino acids being coupled can still influence the extent of racemization at chiral centers other than the glycine residue in this compound mediated syntheses. nih.govbachem.com The use of appropriate coupling reagents and additives can help suppress racemization. bachem.compeptide.com

Racemization Studies in Peptide Synthesis Employing Z-Gly-Xaa-Xbb-OMe Sequences

Racemization at chiral centers is a significant challenge in peptide synthesis, potentially leading to the formation of undesired epimeric peptides that can affect biological activity. Studies employing model peptides containing Z-Gly-Xaa-Xbb-OMe sequences, where Xaa and Xbb represent chiral amino acid residues, have been instrumental in understanding and mitigating racemization during coupling reactions.

Reversed-phase high-performance liquid chromatography (HPLC) has been utilized as a method to separate protected epimeric peptides of the Z-Gly-Xaa-Xbb-OMe type, allowing for the study of racemization during peptide coupling nih.govfishersci.cafishersci.dkwikidata.org. This approach enables the investigation of various factors that can influence the extent of racemization when employing carbodiimide (B86325) methods nih.govfishersci.cafishersci.dk.

Research has explored the impact of the specific combination of amino acid residues at the coupling site (Xaa and Xbb), the presence of coexisting tertiary amine salts, and the relative configuration of the amino acid residues on racemization levels nih.govfishersci.cafishersci.dkwikidata.org. Findings indicate that coupling bulky residues can lead to more extensive racemization, particularly in polar solvents like dimethylformamide (DMF) fishersci.cafishersci.dk. The type of amine salt also plays a role, with amine hydrochlorides causing less racemization compared to p-toluenesulfonates in DMF fishersci.cafishersci.dk. The influence of the relative configuration of amino acid residues has been shown to vary depending on the solvent and the nature of the amino components fishersci.cafishersci.dk.

Specific studies on the synthesis of the tripeptide Z-Gly-Phe-Val-OMe have compared the yield and racemization levels using different coupling reagents fishersci.seuni.lu. For instance, the use of BEMT resulted in a lower percentage of racemization compared to PyClU fishersci.se.

| Coupling Reagent | Yield (%) | Racemization (%) |

| BEMT | 46 | 2.7 |

| PyClU | 12 | 25 |

Table 1: Comparison of Yield and Racemization in Z-Gly-Phe-Val-OMe Synthesis Using Different Coupling Reagents fishersci.se

Further investigations into racemization during the coupling between Z-Gly-Phe-OH and H-Val-OMe to form Z-Gly-Phe-Val-OMe have examined the effect of additives like 1-hydroxybenzotriazole (B26582) (HOBt) americanelements.com. The concentration of HOBt relative to the carboxyl component was found to influence the formation of the D-isomer (racemized product) americanelements.com.

| Molar ratio of HOBt against Z-Gly-Phe-OH (in DMF-H2O (1/1)) | Formation of Z-Gly-D-Phe-Val-OMe (relative to using equimolar HOBt) |

| 0.1 | ~3-fold excess |

| 1 | 1 (reference) |

Table 2: Racemization During Coupling Between Z-Gly-Phe-OH and H-Val-OMe americanelements.com

The simultaneous use of HOBt and copper(II) chloride as additives in carbodiimide-mediated coupling reactions, such as the coupling of Z-Gly-L-Val-OH with H-L-Val-OMe (leading to a Z-Gly-Val-Val-OMe sequence), has been shown to provide high yields without detectable racemization nih.gov. This suggests that the combination of additives can be effective in suppressing racemization even in sequences containing Z-Gly nih.gov.

Strategies for Enantioselective Synthesis via Dynamic Kinetic Resolution Involving this compound

Dynamic Kinetic Resolution (DKR) is a powerful strategy for the synthesis of enantiomerically enriched compounds from racemic mixtures. While this compound itself is achiral due to the glycine residue, it has been involved as a component in DKR strategies applied to other substrates, leading to the formation of optically active peptides incorporating the Z-Gly unit.

One notable application involves the lipase (B570770)/palladium-catalyzed dynamic kinetic resolution of racemic amino acid amides nih.govfishersci.cafishersci.cawikiwand.com. In this process, a lipase selectively acylates one enantiomer of the racemic amino acid amide, while a palladium nanocatalyst racemizes the unreacted enantiomer, allowing for the complete conversion of the racemate into a single enantiomer of the acylated product nih.govfishersci.cafishersci.cawikiwand.com.

Interestingly, DKR reactions of phenylglycine amide conducted in the presence of this compound (or Z-Gly-Gly-OMe) have been shown to yield optically active di- and tripeptides nih.govfishersci.cafishersci.cawikiwand.com. In this context, this compound acts as a reactant that is incorporated into the growing peptide chain during the DKR process, rather than being the substrate undergoing racemization itself nih.govfishersci.cafishersci.cawikiwand.com. This demonstrates a strategy where this compound is utilized in conjunction with DKR to construct chiral peptides with high enantiomeric excess nih.govfishersci.cafishersci.cawikiwand.com. The DKR reactions in these studies provided good yields (80-98%) and high enantiomeric excess (95-98% ee) of the optically active products nih.govfishersci.cafishersci.ca.

| Substrate (Racemic) | Reactant in DKR | Product Type | Yield (%) | Enantiomeric Excess (% ee) |

| Phenylglycine amide | This compound | Optically active dipeptide | 80-98 | 95-98 |

| Phenylglycine amide | Z-Gly-Gly-OMe | Optically active tripeptide | 80-98 | 95-98 |

Table 3: Dynamic Kinetic Resolution of Phenylglycine Amide in the Presence of this compound nih.govfishersci.cafishersci.ca

This approach highlights the versatility of this compound as a component in chemoenzymatic strategies for the enantioselective synthesis of peptides.

Applications of N Benzyloxycarbonylglycine Methyl Ester Z Gly Ome in Complex Peptide and Oligopeptide Chemistry

Synthesis of Glycine-Containing Peptides and Peptide Conjugates with Z-Gly-OMe

This compound is a direct source of the glycine (B1666218) residue in peptide synthesis. It is used in the formation of peptide bonds with other amino acids or peptide chains to create glycine-containing peptides.

Design and Synthesis of Glycine-Derived Peptides

This compound serves as a fundamental building block for synthesizing peptides that contain glycine in their sequence. The Z-protecting group on the amino group allows for the selective formation of a peptide bond at the carboxyl group (after hydrolysis of the methyl ester) with the amino group of another amino acid or peptide. Alternatively, after removal of the Z group, the amino group of Gly-OMe can react with the activated carboxyl group of another protected amino acid or peptide.

Examples include the synthesis of dipeptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl, where Z-Gly-OH is coupled with alanine (B10760859) benzyl (B1604629) ester derivatives sigmaaldrich.com. The synthesis of Z-Gly-Gly-OMe has also been reported, which can then be further elongated or deprotected google.com.

Synthesis of Cyclic Peptides and Complex Peptide Architectures

While direct examples of this compound's use in the cyclization step were not prominently found, glycine residues are often incorporated into cyclic peptides due to their flexibility and lack of chirality, which can influence the conformation and cyclization efficiency thieme-connect.de. This compound can be used in the synthesis of linear peptide precursors destined for cyclization. The protecting groups (Z and OMe) would be removed at appropriate stages to allow for the formation of the cyclic amide bond.

Fabrication of Peptide/Polymer Conjugates

Peptide-polymer conjugates are increasingly explored for various applications, including drug delivery and biomaterials researchgate.netacs.org. This compound can be used in the synthesis of peptide sequences that are subsequently conjugated to polymers. The peptide segment containing glycine derived from this compound can be synthesized using standard peptide coupling methods. After deprotection of the Z group and potentially modification of the methyl ester, the peptide can be linked to a functionalized polymer through various coupling chemistries, such as amide bond formation, click chemistry, or Schiff base formation nih.govacs.orgnih.govtugraz.at.

For example, glycine methyl ester (Gly-OMe), which can be obtained by deprotecting this compound, has been directly conjugated to hyaluronic acid to form hyaluronic acid glycine-peptide conjugates acs.orgnih.govtugraz.at. This demonstrates the utility of glycine esters, potentially derived from this compound, in creating peptide-polymer constructs.

Methodological Advancements in Solution-Phase Peptide Synthesis Using this compound

This compound is a common starting material or intermediate in solution-phase peptide synthesis (SPPS). Solution-phase synthesis offers advantages such as scalability and easier monitoring of reactions compared to solid-phase synthesis in some cases.

Advancements in solution-phase peptide synthesis methodologies have involved the optimization of coupling reagents and reaction conditions to improve yield, reduce reaction times, and minimize racemization rsc.org. Z-protected amino acids, including Z-Gly-OH (derived from this compound), are frequently used substrates for evaluating the efficiency of new coupling reagents in solution phase rsc.orgresearchgate.net.

Recent work has explored the use of greener coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) in solution-phase peptide synthesis using Z-protected amino acids, including in the synthesis of peptide segments rsc.orgmdpi.com. This indicates that this compound and its derivatives remain relevant in the development of more sustainable peptide synthesis methods.

Impact of Coupling Reagents and Reaction Conditions on Peptide Yield and Stereochemical Integrity

The choice of coupling reagent and reaction conditions significantly impacts the yield and stereochemical integrity (prevention of racemization) during peptide synthesis. This compound, when participating in coupling reactions (either as the activated carboxyl component after hydrolysis or as the amino component after Z-deprotection), is subject to these influences.

Various coupling reagents have been developed to facilitate amide bond formation with high efficiency and minimal racemization. Reagents like HATU, HCTU, HBTU, PyBOP, and DEPBT have been evaluated for their effectiveness in coupling reactions involving protected amino acids and peptides researchgate.netluxembourg-bio.comthieme-connect.com. Studies on the synthesis of peptides containing glycine, such as Z-Gly-Phe-Val-OMe, have been used as model reactions to assess the performance of different coupling reagents in terms of yield and racemization csic.esnih.govuni-kiel.de. For instance, BEMT showed better yield and lower racemization compared to PyClU in the synthesis of Z-Gly-Phe-Val-OMe uni-kiel.de.

The reaction conditions, including solvent, temperature, and the presence of additives like bases (e.g., DIEA, NMM), also play a crucial role uni-kiel.denih.gov. Mild conditions are generally preferred to minimize racemization, particularly at the C-terminal activated amino acid residue alchemyst.co.ukgcwgandhinagar.com. While glycine itself is not prone to racemization due to the absence of a chiral center, the amino acid residue coupled to glycine can be susceptible. Therefore, when this compound is coupled with another chiral amino acid or peptide, the coupling conditions must be carefully controlled to maintain the stereochemical purity of the chiral component. Enzymatic methods using proteases like ficin (B600402) have also been explored for peptide synthesis, including the coupling of this compound with amino acids, demonstrating high yields and no observed racemization under optimized conditions nih.gov.

Role of N Benzyloxycarbonylglycine Methyl Ester Z Gly Ome in Prodrug Design and Biomedical Agent Development

Z-Gly-OMe as a Precursor in Prodrug Synthesis for Enhanced Biological Activity

This compound plays a significant role as a precursor in the synthesis of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that undergo biotransformation in vivo to release the active parent drug urjc.esresearchgate.net. This approach is widely used to improve undesirable properties of active pharmaceutical ingredients, such as poor bioavailability, lack of solubility, chemical instability, toxicity, or inability to target specific tissues urjc.esresearchgate.netmdpi.com.

The unique structure of this compound allows for its incorporation into larger molecules, serving as a handle for chemical modifications aimed at altering the physicochemical and pharmacokinetic properties of a linked drug chemimpex.com. By masking polar groups or introducing lipophilic moieties, this compound derivatives can enhance the permeability of a drug across biological membranes or improve its solubility urjc.esmdpi.com.

While direct examples of this compound itself being converted into an active drug are not commonly highlighted, its importance lies in its utility as an intermediate. For instance, the related compound N-benzyloxycarbonylglycine (Z-Gly-OH), which lacks the methyl ester but contains the Z-protected glycine (B1666218) moiety, has been explored in the design of lipidic prodrugs aimed at improving brain penetration ucl.ac.beresearchgate.net. Similarly, glycine methyl ester moieties have been incorporated into potential prodrug forms of compounds like U-46619 to alter distribution and pharmacokinetic properties caymanchem.comcaymanchem.com. The synthesis of amino acid prodrugs often involves the preparation of amino acid methyl ester hydrochlorides as key intermediates, underscoring the relevance of the glycine methyl ester structure in this field tandfonline.com.

The facile modification enabled by the this compound structure makes it an attractive choice for researchers developing novel therapeutic agents and designing prodrug strategies to optimize drug performance chemimpex.com.

Development of Targeted Macromolecular Prodrugs Incorporating Glycine-OMe Moieties

This compound is specifically utilized in the development of targeted macromolecular prodrugs, particularly through its role in synthesizing peptide linkers. Macromolecular prodrugs involve conjugating a drug to a large carrier molecule, such as a polymer or nanoparticle, often with a cleavable linker that releases the active drug at a specific target site openmedicinalchemistryjournal.comrsc.orgfrontiersin.orgresearchgate.net. This strategy can enhance drug delivery efficiency, reduce toxicity to non-target tissues, and improve pharmacokinetic profiles researchgate.netnih.gov.

A notable example involves the synthesis of targeted macromolecular prodrugs of norfloxacin (B1679917), an antibiotic nih.govresearchgate.net. In this approach, this compound is used as a starting material to construct a peptide linker that incorporates glycine residues. Specifically, Z-Gly-Gly(α-norfloxacin)-OMe was synthesized as a precursor to the Gly-Gly-(α-norfloxacin)-OMe peptide nih.govresearchgate.net. This synthesis involves coupling reactions where the Z-protected glycine methyl ester derivative plays a crucial role in building the peptide chain that will eventually link norfloxacin to the macromolecular carrier nih.govresearchgate.net.

The synthesis of Z-Gly-Gly(α-norfloxacin)-OMe was achieved by reacting Z-Gly-Gly(α-OAc)-OMe with norfloxacin nih.govresearchgate.net. Z-Gly-Gly(α-OAc)-OMe itself was synthesized from Z-Gly-Ser-OMe nih.govresearchgate.net. The Z-protecting group is typically removed in a subsequent step to yield the free peptide linker, which is then conjugated to the macromolecular carrier (e.g., dextran) nih.govresearchgate.net. This macromolecular conjugate is designed to target specific cells, such as macrophages, and release the active norfloxacin within the cellular compartment, like the phagosomal vacuole nih.govresearchgate.net.

The research findings highlight the synthetic yields obtained during the preparation of these intermediates:

| Compound | Precursor | Yield (%) |

| Z-Gly-Ser-OMe | Z-Gly-para-nitrophenyl ester, Ser-OMe | 93 |

| Z-Gly-Gly(α-OAc)-OMe | Z-Gly-Ser-OMe | 95 |

| Z-Gly-Gly(α-norfloxacin)-OMe | Z-Gly-Gly(α-OAc)-OMe, Norfloxacin | 89 |

| Gly-Gly-(α-norfloxacin)-OMe | Z-Gly-Gly(α-norfloxacin)-OMe | 64 |

This demonstrates the efficiency of the synthetic steps involving this compound derivatives in constructing the peptide linkers necessary for the development of these targeted macromolecular prodrugs nih.govresearchgate.net. The incorporation of glycine-OMe moieties, derived from this compound, into these linkers provides a mechanism for controlled release of the drug upon enzymatic cleavage within the target environment nih.govresearchgate.net.

Enzymatic and Biochemical Investigations Involving N Benzyloxycarbonylglycine Methyl Ester Z Gly Ome

Substrate Activity and Interaction of Glycine (B1666218) Methyl Ester (Gly-OMe) in Enzyme-Catalyzed Reactions

Glycine methyl ester (Gly-OMe), the core structure of Z-Gly-OMe, actively participates in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and kinetics. Its behavior as a substrate, particularly in transamidation reactions, has been a subject of detailed investigation.

Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the primary amine group of various amines. Kinetic and mechanistic studies of TGase from both guinea pig (gpTGase) and human (hTGase) sources have utilized Gly-OMe as an amine nucleophile. nih.gov These studies reveal that the transamidation of Z-Gln-Gly by Gly-OMe is a key reaction for elucidating the enzyme's mechanism. nih.gov The reaction proceeds through an acyl-enzyme intermediate, which is formed by the initial acyl transfer from the glutamine substrate to an active site cysteine residue. nih.gov Subsequent reaction with an amine nucleophile, such as Gly-OMe, results in the formation of the transamidated product. nih.gov

A key finding from these studies is the proposal of a ping-pong mechanism for transglutaminases, where the enzyme binds the first substrate (the glutamine-containing peptide), releases the first product (ammonia), and then binds the second substrate (the amine nucleophile) to form the final product. researchgate.net This mechanism is supported by initial velocity and product inhibition patterns. researchgate.net Furthermore, solvent deuterium (B1214612) isotope effects in the hydrolysis of Z-Gln-Gly by gpTGase indicate general base catalysis of deacylation. nih.gov

A notable characteristic of transglutaminase-catalyzed reactions involving Gly-OMe is the occurrence of substrate inhibition. nih.gov This phenomenon, where the reaction rate decreases at high substrate concentrations, is a common feature of TGase-catalyzed reactions. nih.govyoutube.com In the case of Gly-OMe, substrate inhibition arises from the binding of the nucleophile to the free enzyme, forming an unreactive complex. nih.govyoutube.com This effectively reduces the concentration of the enzyme available for the productive catalytic cycle.

Substrate inhibition is not unique to transglutaminases and has been observed in other enzyme systems as well. For instance, the hydrolysis of N-acylglycine esters by carboxypeptidase A also displays substrate inhibition, which is consistent with the formation of an ES2 complex. nih.govcapes.gov.br This phenomenon is often attributed to the formation of an unproductive enzyme-substrate complex when multiple substrate molecules bind to the active site. nih.gov The study of substrate inhibition provides valuable information about the binding modes of substrates and the presence of secondary, non-productive binding sites on the enzyme.

Chemoenzymatic Approaches in Peptide Synthesis Using this compound and Related Esters

The selective nature of enzymes makes them powerful catalysts in synthetic chemistry, particularly in the formation of peptide bonds. This compound and similar ester derivatives are pivotal in these chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis.

Papain, a cysteine protease, is widely used in the chemoenzymatic synthesis of polypeptides. acs.orgnih.gov It can catalyze the oligomerization of α-amino acid esters, including those initiated by N-protected amino acids like N-carbobenzoxy-glycine (Z-Gly). mdpi.com In a typical reaction, Z-Gly can be used to initiate the polymerization of an amino acid methyl ester, such as Leu-OMe, to form a defined oligopeptide like Z-Gly-(Leu)5-OMe. mdpi.com The use of an N-protected initiating molecule allows for better control over the oligomerization process and facilitates the characterization of the resulting oligopeptides. mdpi.com

Papain exhibits a preference for hydrophobic amino acids, and the efficiency of oligomerization can be influenced by the nature of the amino acid ester. mdpi.comresearchgate.net The reaction mechanism involves two main steps: the formation of an acyl-enzyme intermediate and the subsequent aminolysis by another amino acid ester molecule. acs.org While papain shows high stereospecificity for L-amino acids, the rate-limiting step for the polymerization of D-amino acids is the aminolysis step. acs.orgnih.gov

Table 1: Papain-Catalyzed (Co)Oligomerization of α-Amino Acids

| Initiator/Monomer | Resulting Oligomer | Degree of Polymerization (DP) | Yield (%) | Reference |

|---|---|---|---|---|

| Z-Gly / Leu-OMe | Z-Gly-(Leu)5-OMe | 6 | - | mdpi.com |

| Leu-OMe | Oligo(Leu) | 8 | 70 | mdpi.com |

| Ala-OMe | Oligo(Ala) | 15 | 31 | mdpi.com |

Data is illustrative of typical results and may vary based on specific reaction conditions.

A significant challenge in enzymatic peptide synthesis is the competing hydrolysis reaction in aqueous media. To overcome this, the concept of enzyme-specific activating esters has been developed. nih.gov This approach involves designing ester groups that are poor substrates for chemical hydrolysis but are efficiently recognized and activated by the target enzyme. In the context of papain-catalyzed dipeptide synthesis, various activating esters of Z-Gly (Z-Gly-Act) have been designed and evaluated. nih.gov

Among the esters tested, benzyl (B1604629) (OBn) and dimethylaminophenyl (ODmap) esters showed promising results, leading to high yields in the synthesis of a model dipeptide. nih.gov These esters offer an advantage over the previously used guanidinophenyl (OGp) esters, which are susceptible to spontaneous hydrolysis and are costly to synthesize. nih.gov Computational docking analyses have been employed to understand the differences in reactivity among the various activating esters, providing a rational basis for their design. nih.gov

Table 2: Papain-Catalyzed Dipeptide Formation with Activating Esters

| Activating Ester | Dipeptide Yield (%) | Reference |

|---|---|---|

| Benzyl (OBn) | 98.6 | nih.gov |

| Dimethylaminophenyl (ODmap) | 97.5 | nih.gov |

Yields are for the synthesis of a model dipeptide using Phe-NH2 and N-carboxybenzyl-Gly with the specified activating ester.

This compound as a Tool in Studying Enzyme Active Sites and Inhibition Mechanisms

The interaction of this compound and related molecules with enzymes provides a means to probe the structure and function of enzyme active sites. The glycine moiety, in particular, is significant as glycine residues are often found in the active site regions of enzymes, where they are thought to provide the necessary flexibility for conformational changes during catalysis. nih.govresearchgate.net

By serving as a substrate or an inhibitor, this compound can help to map the binding pockets of enzymes and identify key residues involved in catalysis and substrate recognition. For example, in studies of transglutaminase, derivatives of Z-Gln-Gly are used to develop assays for screening enzyme variants with altered activities. nih.gov The modification of such model peptide substrates allows for the development of continuous and high-throughput screening methods, which are essential for enzyme engineering and inhibitor discovery. nih.gov

Furthermore, understanding how molecules like this compound and its analogs inhibit enzymes contributes to the broader field of drug design and development. nih.gov The study of enzyme inhibition mechanisms, whether competitive, uncompetitive, or mixed, is fundamental to medicinal chemistry. nih.gov While direct studies focusing solely on this compound as an active site probe are not extensively documented, its components and structural analogs are integral to the methodologies used to investigate enzyme structure-function relationships and to design specific inhibitors.

Characterization of Thiol Proteinase Inhibitors and Their Protective Effects

N-Benzyloxycarbonylglycine methyl ester (this compound) and similar N-acylated amino acid esters serve as valuable tools in the characterization of thiol proteinase inhibitors and their interactions with enzymes. While direct studies focusing exclusively on this compound are limited, research on analogous compounds provides a framework for its application in this field. Thiol proteinases, such as papain and cathepsin B, are characterized by a cysteine residue in their active site, which is crucial for their catalytic activity. The inhibition of these enzymes is a key area of research due to their roles in various physiological and pathological processes.

Synthetic peptides with blocked amino and carboxyl termini, such as those protected with a benzyloxycarbonyl (Z) group and a methyl ester (OMe), have been instrumental in probing the active sites of thiol proteinases. For instance, studies on a series of small synthetic thiol proteinase inhibitors have demonstrated the effectiveness of such modifications. One investigation revealed that Z-Gln-Val-Val-Ala-Gly-OMe exhibited inhibitory activity against papain and cathepsin B. nih.gov Furthermore, this protected peptide was shown to shield papain from inhibition by naturally occurring protein inhibitors like egg cystatin, human low-molecular-weight kininogen, and T-kininogen. nih.gov The research also identified Z-Gln-Val-Val-OMe as the smallest peptide fragment to confer a protective effect on papain, highlighting the significance of the Z and OMe protecting groups in these interactions. nih.gov

These findings suggest that simpler compounds like this compound can be employed as model substrates or weak competitive inhibitors to elucidate the fundamental binding requirements of the S1 subsite of thiol proteinases. By studying the kinetics of this compound hydrolysis or its ability to compete with other substrates or inhibitors, researchers can gain insights into the steric and electronic contributions of the P1 residue and the role of the protecting groups in modulating affinity for the active site. The use of such compounds allows for a systematic dissection of the structure-activity relationships of both substrates and inhibitors.

Below is a table summarizing the types of thiol proteinases and inhibitors where compounds analogous to this compound have been utilized in their characterization:

| Enzyme/Inhibitor Class | Investigated Enzyme/Inhibitor | Role of N-Benzyloxycarbonyl-Peptide-OMe Analogues |

| Thiol Proteinases | Papain | Inhibitory activity, protective effects against protein inhibitors. nih.gov |

| Cathepsin B | Inhibitory activity. nih.gov | |

| Thiol Proteinase Inhibitors | Cystatins (egg cystatin) | Characterizing protective effects on target enzymes. nih.gov |

| Kininogens (human LMW & T-kininogen) | Characterizing protective effects on target enzymes. nih.gov |

Studies on Extended Active Sites of Acid Proteinases

The extended active sites of acid proteinases, such as pepsin and cathepsin D, are crucial for their substrate specificity and catalytic efficiency. These enzymes can accommodate several amino acid residues on either side of the scissile bond, and interactions between these residues and the enzyme's subsites (S4, S3, S2, S1, S1', S2', etc.) significantly influence the rate of catalysis. N-benzyloxycarbonyl-protected amino acid and peptide methyl esters, including this compound, are utilized as fundamental probes in these investigations.

Research involving the hydrolysis of a series of benzyloxycarbonyl-(glycyl)n-p-nitro-L-phenylalanyl-L-phenylalanyl-L-tyrosine substrates by pepsin has shown that increasing the peptide chain length leads to an increase in catalytic efficiency (kcat/Km). nih.gov This observation supports the concept that secondary enzyme-substrate interactions at the extended active site can induce conformational changes that enhance catalysis. nih.gov While this study focused on longer peptides, the principle underscores the utility of systematically building up substrate complexity from a simple blocked amino acid like this compound to map these secondary interactions.

The table below illustrates how different N-benzyloxycarbonyl-protected substrates can be used to probe the extended active site of an acid proteinase like pepsin:

| Substrate | Targeted Subsites | Research Objective |

| This compound | S1, S1' | Establish baseline kinetics for P1 glycine interaction. |

| Z-Ala-Gly-OMe | S2, S1, S1' | Determine the influence of a P2 alanine (B10760859) residue. |

| Z-Gly-Phe-OMe | S1, S1', S2' | Assess the contribution of a P1' phenylalanine residue. |

| Z-Phe-Gly-Phe-OMe | S2, S1, S1', S2' | Investigate combined effects of P2 and P1' residues. |

Applications in Neuroscience Research Related to Neurotransmitter Activity

In the realm of neuroscience, derivatives of glycine, including N-benzyloxycarbonylglycine methyl ester (this compound), have been investigated for their potential to modulate neuronal activity, particularly in the context of seizure disorders. Glycine itself is a major inhibitory neurotransmitter in the central nervous system, but its therapeutic potential is limited by its poor ability to cross the blood-brain barrier. nih.gov Consequently, more lipophilic derivatives, such as Z-glycine and its esters, have been synthesized and evaluated for their neuroactivity.

Studies have demonstrated that N-benzyloxycarbonylglycine (Z-glycine) possesses anticonvulsant properties that are superior to glycine. nih.gov Z-glycine was found to be effective in various chemically and electrically induced seizure models in mice. nih.gov Interestingly, research indicates a lack of affinity of Z-glycine for the strychnine-sensitive glycine receptor and the glycine co-agonist site on the NMDA receptor. nih.gov This suggests that its mechanism of action may be distinct from direct interaction with these classical neurotransmitter receptors, possibly involving a prodrug mechanism where it is converted to an active form in the central nervous system, or through an alternative, yet to be identified, pathway. nih.gov

A subsequent study explored a series of ester and amide derivatives of Z-glycine for their anticonvulsant activity. nih.gov This research identified N-(benzyloxycarbonyl)glycine benzylamide as a particularly potent compound, with an efficacy in the maximal electroshock seizure test comparable to the established antiepileptic drug phenytoin. nih.gov Although this compound was not the primary focus of this specific study, as a methyl ester of Z-glycine, it falls within this class of neuroactive compounds. The investigation of such ester derivatives is crucial for understanding the structure-activity relationships that govern their anticonvulsant effects and for developing new therapeutic strategies for epilepsy.

The following table summarizes the findings related to the anticonvulsant activity of Z-glycine derivatives:

| Compound | Seizure Model | Observed Effect |

| N-benzyloxycarbonylglycine (Z-glycine) | 3-Mercaptopropionic acid test | Reduction in tonic convulsions. nih.gov |

| Bicuculline test | Reduction in tonic convulsions. nih.gov | |

| Strychnine test | Increased latency of seizures. nih.gov | |

| Maximal electroshock seizure (MES) test | Active anticonvulsant effect. nih.gov | |

| N-(benzyloxycarbonyl)glycine benzylamide | Maximal electroshock seizure (MES) test | Potent anticonvulsant activity, comparable to phenytoin. nih.gov |

| Strychnine, 3-mercaptopropionic acid, and pentylenetetrazole tests | Effective suppression of tonic seizures. nih.gov |

Advanced Analytical and Spectroscopic Characterization of N Benzyloxycarbonylglycine Methyl Ester Z Gly Ome and Its Peptide Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating Z-Gly-OMe and its peptide derivatives from reaction mixtures and for assessing their purity. These techniques exploit differences in properties such as polarity, size, or charge to achieve separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure and studying the conformation of this compound and its peptide derivatives in solution. guidechem.comchemrxiv.org Both ¹H and ¹³C NMR are commonly employed.

¹H NMR spectra provide information about the types of protons present and their chemical environments, which helps in confirming the expected structure. For example, the ¹H NMR spectrum of Z-Gly-Ser-OMe in MeOD shows characteristic signals for the methyl ester protons, the glycine (B1666218) methylene (B1212753) protons, the serine protons, and the benzyloxycarbonyl phenyl and methylene protons. nih.gov Similarly, the ¹H NMR of Z-Gly-Gly(α-OAc)-OMe in CDCl₃ exhibits distinct signals for the methyl ester, glycine methylene, benzyloxycarbonyl methylene, and acetyl methyl protons. nih.gov ¹³C NMR can provide complementary information about the carbon skeleton. nih.govtitech.ac.jp

Mass Spectrometry (e.g., MALDI-ToF MS) for Molecular Weight Determination and Sequence Verification

Mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS), are used to determine the molecular weight of this compound and its peptide derivatives and to verify peptide sequences. psu.eduresearchgate.netshimadzu.com

MALDI-ToF MS produces ions of the intact molecule, typically as protonated molecules ([M+H]⁺), allowing for accurate determination of the molecular mass. This is essential for confirming the synthesis of the desired compound or peptide. psu.edu For example, MALDI-ToF has been used to analyze Z-Gly-2Dpy-Gly-OMe, Z-Gly-2Dpy-Aib-OMe, Z-Aib-2Dpy-Gly-OMe, and Z-Aib-2Dpy-Aib-OMe, providing observed molecular ions that can be compared to calculated values for verification. psu.edu MALDI-ToF MS can also be coupled with fragmentation techniques (e.g., MS/MS) to obtain sequence information by analyzing the resulting fragment ions. researchgate.net

Vibrational Spectroscopy for Conformational Studies (e.g., Raman and Infrared Spectroscopy)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides information about the vibrational modes of molecules, which are sensitive to their conformation and hydrogen bonding patterns. researchgate.netnih.govcapes.gov.brolemiss.edu

Raman and IR spectra have been recorded for protected peptides like Z-Gly-LPro-Gly-Gly-OMe to study their conformations in different solvents. researchgate.netnih.govcapes.gov.br Specific vibrational bands, such as the amide I and amide III bands, are particularly informative about the peptide backbone conformation and the presence of secondary structures like β-turns. researchgate.netnih.govcapes.gov.brolemiss.edupitt.edu Studies have shown that the position and intensity of these bands can be correlated with specific hydrogen bonding interactions and conformational states. olemiss.edu Resonance Raman spectroscopy can provide enhanced sensitivity to specific chromophores and their electronic excited states, offering further insights into molecular interactions and conformation. pitt.edu

X-ray Crystallography for Solid-State Conformational Analysis and Crystal Packing

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of molecules in the solid state, including this compound peptide derivatives. nih.govjst.go.jpnih.govnih.govacs.orguzh.chupc.eduresearchgate.netnih.govnih.govcnr.it

By analyzing the diffraction pattern of single crystals, the positions of individual atoms can be determined, providing bond lengths, bond angles, and dihedral angles. This allows for a detailed understanding of the molecular conformation and how molecules pack in the crystal lattice. nih.govupc.edunih.gov X-ray crystallography has been used to study the conformations of various peptides containing glycine and protected with the Z group, such as Z-Gly-Pro-Leu, Z-Aib-Dph-Gly-OMe, Z-Gly-Dphi g-Gly-OMe, Z-Gly-Aib-Gly-Aib-OH, and Z-Gly-Aib-O⁻. titech.ac.jpnih.govresearchgate.netnih.govnih.govcnr.it These studies have revealed different conformational preferences, including extended structures, helical turns (e.g., 3₁₀-helices), and β-turns, influenced by the sequence and the presence of constrained residues like Aib or Dph. titech.ac.jpnih.govnih.govnih.govcnr.it X-ray analysis also provides information about intermolecular interactions, such as hydrogen bonding, which play a significant role in crystal packing and can influence the solid-state conformation. jst.go.jpnih.gov

Future Research Directions and Translational Perspectives of N Benzyloxycarbonylglycine Methyl Ester Z Gly Ome

Emerging Applications of Z-Gly-OMe in Medicinal Chemistry and Biotechnology

This compound's role as a key intermediate in peptide synthesis positions it for expanded applications in medicinal chemistry and biotechnology. Peptides are increasingly recognized as potential therapeutic agents, drug delivery vehicles, and tools for biochemical research. chemimpex.comchemimpex.comunibo.it The ability to efficiently incorporate glycine (B1666218), the simplest amino acid, into specific peptide sequences using this compound is fundamental to developing novel peptide-based drugs and probes.

Future research could explore the synthesis of more complex and functionally diverse peptides containing glycine residues derived from this compound for targeted drug delivery systems, particularly in areas like cancer therapy, where bioconjugation strategies are crucial. chemimpex.com Its use in the development of prodrugs to enhance the bioavailability and efficacy of active pharmaceutical ingredients is another area ripe for further investigation. chemimpex.com Additionally, the incorporation of this compound into peptides designed to interact with specific biological targets, such as enzymes or receptors, could lead to the discovery of new therapeutic leads or biochemical tools for studying biological pathways, including those related to neurotransmitter activity. chemimpex.com

The synthesis of N-(benzyloxycarbonyl)glycine esters and amides, related derivatives of this compound, has already shown anticonvulsant activity, suggesting potential for developing new neurological drugs. acs.orgnih.gov Future work could focus on synthesizing and evaluating a wider range of this compound derivatives for various pharmacological targets.

Development of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of this compound itself and its subsequent use in further reactions present opportunities for developing novel and greener synthetic methodologies. Traditional peptide synthesis often involves the use of hazardous solvents and reagents, leading to significant waste generation. unibo.itresearchgate.net

Future research should aim to develop more sustainable and environmentally friendly methods for synthesizing this compound and incorporating it into peptides and other molecules. This could involve exploring alternative reaction media, such as water or bio-based solvents, and utilizing more efficient and less toxic coupling reagents. unibo.itresearchgate.netacs.org The application of green chemistry principles, such as minimizing waste, maximizing atom economy, and using renewable feedstocks, is crucial for the future of chemical synthesis involving this compound. unibo.itresearchgate.netacs.org

Research into continuous flow synthesis protocols using greener reagents and solvents could significantly improve the efficiency and sustainability of processes involving this compound. unibo.itresearchgate.net Furthermore, exploring novel catalytic methods for the formation of the ester and amide bonds involving this compound could lead to milder reaction conditions and reduced energy consumption.

Expanding the Scope of Enzymatic Peptide Synthesis with this compound

Enzymatic peptide synthesis offers a promising alternative to traditional chemical methods due to its stereo-specificity, mild reaction conditions, and reduced need for extensive protecting groups. psu.edu this compound has been explored as a substrate in enzyme-catalyzed peptide synthesis, demonstrating the potential for this approach. nih.govnih.govru.nl

Future research should focus on expanding the scope of enzymatic reactions utilizing this compound to synthesize a wider variety of peptides. This involves identifying and engineering novel enzymes with improved activity and specificity for this compound and various amino acid nucleophiles. nih.govnih.gov Exploring different reaction conditions, including variations in pH, temperature, and solvent systems (including the use of ionic liquids), could further optimize enzymatic coupling efficiency and product yields. nih.govnih.govmdpi.com

Investigating the use of immobilized enzymes or enzyme cocktails in continuous flow systems could enhance the scalability and economic viability of enzymatic peptide synthesis using this compound. psu.eduresearchgate.net Furthermore, exploring the enzymatic synthesis of peptides containing modified or unnatural amino acids alongside this compound could open up new possibilities for creating peptides with enhanced properties and functions. frontiersin.org

Interdisciplinary Research Integrating this compound in Materials Science and Nanotechnology

The integration of chemistry with materials science and nanotechnology is a rapidly evolving field, and this compound could play a role in the development of novel functional materials. Peptides and amino acid derivatives are increasingly being used as building blocks for self-assembling nanostructures and advanced materials. nih.govresearchgate.netmdpi.comresearchgate.net

Future research could explore the incorporation of this compound into short peptides or peptide-based conjugates designed to self-assemble into well-defined nanostructures, such as nanoparticles, nanofibers, or hydrogels. frontiersin.orgresearchgate.netmdpi.comresearchgate.net These materials could have applications in drug delivery, tissue engineering, biosensing, and catalysis. frontiersin.orgmdpi.comresearchgate.net The Z-protecting group could potentially influence the self-assembly process and the properties of the resulting materials, offering a handle for tuning their behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.